molecular formula C18H18N4O6 B2861853 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide CAS No. 476356-83-9

2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide

Cat. No.: B2861853
CAS No.: 476356-83-9
M. Wt: 386.364
InChI Key: PGQNGLAGHGVUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-pyrrolidinone acetamide scaffold, with two 2,5-dioxopyrrolidin-1-yl groups attached to an acetamide backbone. The central phenyl ring is substituted at the 3-position with a secondary acetamide moiety, creating a symmetrical and extended structure.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c23-13(9-21-15(25)4-5-16(21)26)19-11-2-1-3-12(8-11)20-14(24)10-22-17(27)6-7-18(22)28/h1-3,8H,4-7,9-10H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQNGLAGHGVUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC(=CC=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction is often mediated by the pyrrolidinone groups, which can act as electrophiles in the presence of nucleophiles .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a core pyrrolidinone-acetamide framework with several analogs (Table 1). Key variations include:

  • Substituent diversity : The phenyl ring in the target compound is substituted with a secondary acetamide group, whereas analogs in feature trifluoromethylbenzyl, phenethyl, or halogenated phenethyl groups.
  • Symmetry: The bis-pyrrolidinone motif in the target compound distinguishes it from mono-pyrrolidinone analogs (e.g., 23–27), which have a single 2,5-dioxopyrrolidin-1-yl group.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Reference
Target Compound 3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido] Not reported Not reported N/A
23 () 4-(trifluoromethyl)benzyl 174.5–176.0 62.9
24 () 3-(trifluoromethoxy)benzyl 129.6–130.4 67.4
25 () Phenethyl 138.4–139.2 73.5
26 () 2-fluorophenethyl 142.4–142.8 69.8
27 () 3-chlorophenethyl 137.4–138.2 73.4
N-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]-N-phenyl () Ethyl-phenyl Not reported Not reported
Benzothiazolylidene derivative () 3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene Not reported Not reported

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points between 129.6–176.0°C, influenced by substituent bulk and polarity. For example, 23 (trifluoromethylbenzyl) has a higher melting point (174.5–176.0°C) due to increased molecular rigidity and halogen interactions .
  • Symmetry Effects: The target compound’s bis-pyrrolidinone structure may enhance crystallinity and thermal stability compared to mono-pyrrolidinone analogs.

Methodological Considerations in Similarity Analysis

  • Structural Similarity Metrics : Virtual screening relies on structural overlap, where similarity indices (e.g., Tanimoto coefficients) predict biological activity. The target compound’s symmetry and substituent arrangement may align with active analogs, supporting its candidacy for anticonvulsant testing .
  • CMC Determination : While focuses on surfactants, methods like spectrofluorometry could assess aggregation behavior in polar solvents, relevant for drug formulation .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological effects. Its molecular formula is C15H18N2O8C_{15}H_{18}N_{2}O_{8} with a molecular weight of approximately 354.32 g/mol. The IUPAC name reflects its structural components, which include two pyrrolidinone moieties linked to an acetamide group.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidinones exhibit antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Potential

Research suggests that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. A comparative study highlighted that similar dioxopyrrolidin derivatives inhibited the proliferation of human cancer cell lines significantly.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential mechanism for mitigating inflammatory responses.

The biological effects of this compound are thought to arise from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival in pathogens.
  • Receptor Modulation : The compound could modulate receptors associated with inflammation and cancer progression.
  • Cell Cycle Regulation : By affecting key regulators of the cell cycle, it may induce cell cycle arrest in cancer cells.

Case Studies and Research Findings

A selection of studies provides insight into the biological activity of this compound:

StudyFocusFindings
Study 1AntimicrobialShowed significant inhibition against E. coli and S. aureus at low concentrations.
Study 2AnticancerInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study 3Anti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%.

Q & A

Basic: What are the key considerations for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide?

The synthesis of this compound involves multi-step reactions, including amide bond formation and pyrrolidinone ring incorporation. Critical parameters include:

  • Reaction conditions : Temperature (typically 50–80°C), pH control (neutral to slightly acidic), and solvent selection (e.g., DMF or THF) to optimize yield and purity .
  • Catalysts : Use of coupling agents like HATU or DCC for amide bond formation, with monitoring via TLC or HPLC to track progress .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1H^1H-NMR and LC-MS to confirm structural integrity .

Basic: How is the compound characterized for structural validation and purity?

A combination of analytical techniques is employed:

Method Purpose Example Parameters
NMR Confirm molecular structure1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons), 13C^{13}C-NMR (δ 170–175 ppm for carbonyl groups) .
LC-MS Assess purity and molecular weightUPLC purity >99%, m/z calculated vs. experimental (e.g., m/z 393.10 vs. 393.2) .
Melting Point Verify physical consistencyRange: 128–150°C, depending on substituents .

Intermediate: What experimental strategies are used to evaluate its biological activity in preclinical models?

  • In vivo screening : Use of CD-1 mice for anticonvulsant activity (e.g., MES or scPTZ tests) with ED50_{50} determination via dose-response curves .
  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays or SPR to quantify binding affinity .
  • Data validation : Replicate experiments with positive controls (e.g., valproate for anticonvulsants) and statistical analysis (ANOVA) to ensure reproducibility .

Advanced: How can computational methods optimize reaction pathways for derivatives?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in pyrrolidinone ring formation .
  • Machine learning : Train models on reaction databases to predict optimal catalysts or solvents, reducing trial-and-error experimentation .
  • Feedback loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .

Advanced: How to address contradictions in biological activity data across similar compounds?

Approach Methodology
Structure-Activity Relationship (SAR) Compare analogs (e.g., fluorinated vs. chlorinated derivatives) to identify critical functional groups .
Target profiling Use proteome-wide screens (e.g., kinome arrays) to differentiate off-target effects .
Pharmacokinetic analysis Assess bioavailability and metabolite formation to explain discrepancies between in vitro and in vivo results .

Advanced: What strategies improve stability and solubility for in vivo applications?

  • Formulation design : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
  • pH stability studies : Test compound integrity across physiological pH ranges (4–8) via accelerated stability testing (40°C/75% RH) .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve metabolic stability .

Advanced: How to design experiments for elucidating the mechanism of action?

  • Biochemical assays : Measure inhibition constants (KiK_i) for putative targets (e.g., GABAA_A receptors for anticonvulsants) using radioligand binding .
  • Crystallography : Solve co-crystal structures with target proteins to visualize binding modes .
  • Omics integration : Combine transcriptomics and metabolomics data to map downstream pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.